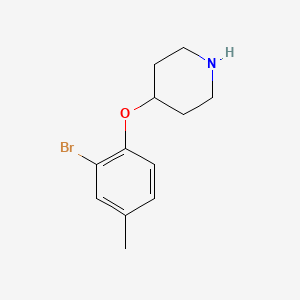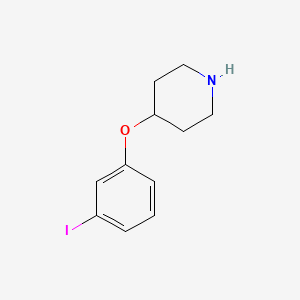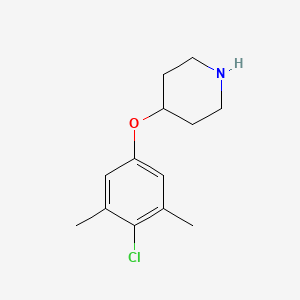![molecular formula C12H11FN2O3 B1328562 [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1306739-27-4](/img/structure/B1328562.png)
[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid” is a chemical compound that is part of a collection of rare and unique chemicals . It has a linear formula of C10H9FN2O and a molecular weight of 192.194 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H9FN2O . It has a molecular weight of 192.194 .Physical And Chemical Properties Analysis
The compound has a linear formula of C10H9FN2O and a molecular weight of 192.194 . No additional physical or chemical properties are provided in the available resources.Scientific Research Applications
Synthesis and Crystal Structures
Pyrazole compounds, including those with fluorophenyl groups, have been synthesized and their structures characterized by X-ray single crystal structure determination. These structures provide valuable insights for further chemical and pharmacological studies (Loh et al., 2013).
Potential Antipsychotic Agents
Pyrazole derivatives, similar in structure to [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid, have shown promise as potential antipsychotic agents. Their unique structural properties allow for antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
Herbicide Synthesis
Compounds with a similar structure to the subject compound have been synthesized as key intermediates in the development of herbicides. These compounds have shown promising results in the agricultural sector (Zhou Yu, 2002).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl) with a similar structure have been synthesized and shown significant anti-inflammatory activity. This suggests potential applications in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Isostructural Synthesis
The synthesis of compounds with similar fluoro-substituted pyrazoles has been explored, providing insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Kariuki et al., 2021).
Antimicrobial Activity
Some pyrazole derivatives, structurally related to the query compound, have demonstrated antimicrobial activity, indicating potential for the development of new antimicrobial agents (Ali et al., 2007).
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHPVHDCGHHJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,3,5-Trimethylphenoxy)methyl]piperidine](/img/structure/B1328479.png)






![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)




